N4-Acetylsulfamethazine
Description
Contextualization within Sulfonamide Research
Sulfonamides represent a class of synthetic antimicrobial agents characterized by the p-aminobenzenesulfonamide moiety. researchgate.net N(4)-Acetylsulfamethazine is a primary metabolite of sulfamethazine (B1682506), a widely used sulfonamide in both human and veterinary medicine for treating bacterial infections and promoting growth in livestock. caymanchem.comtandfonline.com The study of N(4)-Acetylsulfamethazine is crucial for understanding the pharmacokinetics, efficacy, and potential environmental impact of its parent compound, sulfamethazine. lookchem.comcymitquimica.com Its presence and behavior in various matrices are key areas of investigation in analytical chemistry and toxicology. lookchem.comoup.com
Role as a Key Sulfamethazine Metabolite
Chemical and Physical Properties
N(4)-Acetylsulfamethazine is an off-white solid with the chemical formula C₁₄H₁₆N₄O₃S. lookchem.com Its structure consists of a benzenesulfonamide (B165840) core substituted with an acetylamino group at position 4 and a 4,6-dimethyl-pyrimidin-2-yl group at the nitrogen atom. nih.govnih.gov
| Property | Value | Source |
| IUPAC Name | N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | nih.gov |
| Molecular Formula | C₁₄H₁₆N₄O₃S | nih.gov |
| Molecular Weight | 320.37 g/mol | nih.gov |
| Melting Point | 249-251 °C | lookchem.com |
| Appearance | Off-white solid | lookchem.com |
| XLogP3 | 0.1 | nih.gov |
Synthesis
The synthesis of N(4)-Acetylsulfamethazine can be achieved through the reaction of acetylsulfanilyl chloride with 2-amino-4,6-dimethylpyrimidine. google.com An alternative laboratory-scale synthesis involves the acetylation of sulfamethazine. A common method for the industrial production of its parent compound, sulfamethazine, involves reacting sulfaguanidine (B1682504) with 2,4-pentanedione in an aqueous acidified buffer solution. google.com N(4)-Acetylsulfamethazine can be produced by using acetylsulfaguanidine as the starting material in a similar reaction. google.com
Analytical Methodologies
The detection and quantification of N(4)-Acetylsulfamethazine in various samples, including biological tissues and environmental matrices, are critical for research and monitoring. Several analytical techniques are employed for this purpose.
| Analytical Technique | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov Detection is often achieved using a photodiode-array (PDA) detector, which provides spectral information for compound identification. nih.gov | Determination of N(4)-Acetylsulfamethazine in meat and wastewater. nih.govnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | This highly sensitive and selective method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov It allows for precise identification and quantification based on the mass-to-charge ratio of the compound and its fragments. | Analysis of N(4)-Acetylsulfamethazine in complex wastewater samples. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC separates volatile compounds in a gaseous mobile phase. oup.com Coupled with a mass spectrometer, it allows for the identification and quantification of compounds following derivatization to increase volatility. | Simultaneous determination of sulfamethazine and its metabolites, including N(4)-Acetylsulfamethazine, in tissues. oup.com |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | In this technique, a laser is used to desorb and ionize molecules from a solid matrix. acs.org The time it takes for the ions to travel to a detector is used to determine their mass-to-charge ratio. It is often coupled with an immunoextraction step for sample cleanup and concentration. | Rapid detection of N(4)-Acetylsulfamethazine in environmental samples like water, soil, and manure. acs.org |
Research Findings
Scientific research has extensively investigated the metabolic and environmental fate of N(4)-Acetylsulfamethazine.
Metabolic Pathways and Enzymes
The primary metabolic pathway for sulfamethazine in many species, including humans, is N-acetylation to form N(4)-Acetylsulfamethazine. tandfonline.com This reaction is catalyzed by arylamine N-acetyltransferase 2 (NAT2). researchgate.nettandfonline.com The activity of NAT2 is genetically determined, leading to significant inter-individual differences in the rate of sulfamethazine metabolism. tandfonline.com Individuals are often categorized as fast, intermediate, or slow acetylators based on their NAT2 genotype. tandfonline.comtandfonline.com Studies using human hepatocytes have demonstrated a clear correlation between the NAT2 genotype and the rate of N(4)-Acetylsulfamethazine formation. researchgate.nettandfonline.com While sulfamethazine is a specific substrate for human NAT2, in other species like the cynomolgus macaque, both NAT1 and NAT2 can metabolize it. acs.org
Environmental Fate and Degradation
The presence of sulfamethazine and its metabolite N(4)-Acetylsulfamethazine in the environment is a subject of concern. nih.gov Their fate is governed by processes such as biodegradation and photodegradation.
Biodegradation
Studies on the biodegradation of N(4)-Acetylsulfamethazine have shown it to be relatively persistent under certain conditions. In one study simulating aerobic transformation in wastewater, no significant degradation of N(4)-Acetylsulfamethazine was observed over 90 days. researchgate.netnih.gov This persistence can lead to its accumulation in the environment. In some cases, the acetylated metabolite can be transformed back to the parent compound, sulfamethazine, by microbial activity. nih.gov
Photodegradation
N(4)-Acetylsulfamethazine is susceptible to photodegradation when exposed to sunlight in aquatic environments. nih.govresearchgate.net Irradiation with simulated sunlight has been shown to degrade the compound. The primary photodegradation pathways involve the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO₂). nih.gov
Identified photoproducts of N(4)-Acetylsulfamethazine and its parent compound include:
(4,6-dimethylpyrimidin-2-yl) sulfamic acid researchgate.net
Tautomers of sulfamethazine nih.gov
Desulfonated products of sulfamethazine nih.gov
The rate and extent of photodegradation can be influenced by various environmental factors. pjoes.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-8-10(2)16-14(15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKAKWDUZRJNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50142848 | |
| Record name | N(4)-Acetylsulfamethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-90-3 | |
| Record name | N4-Acetylsulfamethazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Acetylsulfamethazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Acetylsulfamethazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation and Biotransformation Pathways
Acetylation Mechanisms of Sulfamethazine (B1682506)
Enzymatic Pathways of N(4)-Acetylation
The primary enzymatic pathway for the formation of N(4)-Acetylsulfamethazine in mammals is through the action of arylamine N-acetyltransferases (NATs), specifically the N-acetyltransferase 2 (NAT2) isoenzyme. nih.govnih.gov These enzymes are part of the phase II metabolism system and catalyze the transfer of an acetyl group from the cofactor acetyl coenzyme A (acetyl-CoA) to the aromatic amine group of sulfamethazine. nih.govmdpi.com
A significant characteristic of NAT2 is its genetic polymorphism, which leads to distinct variations in the rate of sulfamethazine acetylation among individuals. who.intnih.gov This polymorphism results in the classification of individuals into different acetylator phenotypes: rapid, intermediate, and slow acetylators. nih.govnih.gov
Rapid Acetylators: Individuals with this phenotype metabolize sulfamethazine to N(4)-Acetylsulfamethazine at a high rate. nih.gov
Intermediate Acetylators: These individuals exhibit a metabolic rate between that of rapid and slow acetylators. nih.gov
Slow Acetylators: This group metabolizes sulfamethazine at a significantly lower rate. nih.govnih.gov
The rate of N(4)-acetylation can vary more than 20-fold between different phenotypes, highlighting the significance of this genetic variability in drug metabolism. nih.gov Studies have shown a trimodal distribution of acetylation clearance values in human populations, corresponding to these three phenotypes. nih.gov Rapid acetylators are observed to produce substantially greater amounts of the acetylated metabolite initially compared to intermediate acetylators. nih.gov
The table below summarizes the different acetylator phenotypes and their associated metabolic characteristics for sulfamethazine.
| Acetylator Phenotype | Genotype Example (Alleles) | Rate of N(4)-Acetylation of Sulfamethazine |
| Rapid | Two "fast" alleles (e.g., NAT24/4) | High |
| Intermediate | One "fast" and one "slow" allele (e.g., NAT24/5) | Moderate |
| Slow | Two "slow" alleles (e.g., NAT25/5, NAT26/6) | Low |
Chemical Reaction Parameters and Synthesis (Laboratory Scale)
In a laboratory setting, N(4)-Acetylsulfamethazine can be synthesized from sulfamethazine through chemical acetylation. This process typically involves the reaction of sulfamethazine with an acetylating agent in the presence of a suitable solvent and potentially a catalyst.
A common and effective method for the N-acetylation of primary aromatic amines like sulfamethazine is the use of acetic anhydride (B1165640) as the acetylating agent. core.ac.ukresearchgate.net The reaction can be carried out in a solvent such as acetic acid . core.ac.uk This method provides a clean reaction, yielding a pure mono-acetylated product. core.ac.uk
Other reagents and catalysts that can be employed for the N-acylation of sulfonamides in general include:
Pyridine: Often used as a solvent and base to neutralize the acid byproduct of the reaction. nih.gov
Metal Hydrogen Sulfates (e.g., Al(HSO4)3, Zr(HSO4)4): These can act as heterogeneous acid catalysts, particularly when using carboxylic acid chlorides or anhydrides as acylating agents. researchgate.net
4-Dimethylaminopyridine (DMAP): Frequently used as a catalyst to accelerate acylation reactions. nih.gov
The reaction conditions for the laboratory synthesis of N(4)-Acetylsulfamethazine can be optimized to achieve high yields. A reliable protocol involves reacting sulfamethazine with acetic anhydride in acetic acid at an elevated temperature. core.ac.uk
A specific example of reaction conditions is as follows:
Reactants: Sulfamethazine and acetic anhydride
Solvent: Acetic acid
Temperature: 85 °C core.ac.uk
Yield: This method has been reported to produce a yield of 83% without the need for recrystallization. core.ac.uk
The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) until the starting material is completely consumed. nih.gov The rate of acetylation in solution is dependent on the concentration of the acetylating agent.
The following table outlines a general laboratory synthesis protocol for N-acetylation.
| Parameter | Details |
| Starting Material | Sulfamethazine |
| Acetylating Agent | Acetic Anhydride core.ac.uk |
| Solvent | Acetic Acid core.ac.uk or Pyridine nih.gov |
| Temperature | 0 °C to Room Temperature or elevated (e.g., 85 °C) core.ac.uknih.gov |
| Work-up | Quenching with methanol (B129727), followed by extraction and washing steps. nih.gov |
Metabolic Fate in Biological Systems
Mammalian Metabolism and Excretion Profiles
In mammals, sulfamethazine undergoes several biotransformation reactions, with N(4)-acetylation being the predominant pathway. who.intnih.gov Besides N(4)-Acetylsulfamethazine, other metabolites are also formed, including various hydroxy derivatives. nih.govnih.gov For instance, in horses and cattle, hydroxylation at the methyl group of the pyrimidine (B1678525) ring is a significant metabolic route. nih.govnih.gov
The plasma concentration-time curves of N(4)-Acetylsulfamethazine generally parallel those of the parent drug during the elimination phase. nih.gov The metabolic profile and elimination kinetics are influenced by the acetylator phenotype. In fast acetylators, the plasma concentration of sulfamethazine shows a biphasic decline, whereas in slow acetylators, it is monophasic with a longer half-life. nih.gov
N(4)-Acetylsulfamethazine and other metabolites are primarily excreted from the body via the kidneys into the urine. pharmacompass.com Metabolism, including acetylation and hydroxylation, facilitates drug elimination by producing compounds with higher renal clearance values than the parent drug. nih.govnih.gov In some species, such as horses, the main metabolite found in plasma and urine is a 5-hydroxypyrimidine (B18772) derivative, which is extensively glucuronidated. nih.gov
The table below provides a summary of the metabolic fate of sulfamethazine in different mammalian species.
| Species | Primary Metabolic Pathways | Key Metabolites | Excretion Route |
| Humans | N(4)-Acetylation, Hydroxylation nih.gov | N(4)-Acetylsulfamethazine, Hydroxy metabolites | Urine pharmacompass.com |
| Horses | N(4)-Acetylation, Hydroxylation (extensive) nih.gov | N(4)-Acetylsulfamethazine, 5-Hydroxypyrimidine derivative (glucuronidated) | Urine nih.gov |
| Cattle | N(4)-Acetylation, Hydroxylation (predominantly at the methyl group) nih.gov | N(4)-Acetylsulfamethazine, Hydroxy metabolites | Urine, Milk nih.gov |
| Rats | N(4)-Acetylation, Hydroxylation (sex-dependent differences) nih.gov | N(4)-Acetylsulfamethazine, Hydroxy metabolites | Urine nih.gov |
Human Exposome Studies and Detection in Biological Fluids
The formation of N(4)-Acetylsulfamethazine is a dominant metabolic route for sulfamethazine in humans. nih.govnih.gov Studies involving healthy human volunteers have demonstrated that N4-acetylation is the principal biotransformation pathway for the parent drug. nih.gov
Following oral administration of sulfamethazine, a significant portion is metabolized and excreted as its acetylated derivative. In one study, 12 volunteers were given an oral dose of sulfamethazine, and analysis of their urine showed that 61–81% of the dose was excreted as N(4)-Acetylsulfamethazine. nih.gov This highlights the efficiency of the N-acetylation pathway in the human body for this specific compound. The study also noted a trimodal pattern of acetylation among the subjects, categorizing them as fast or slow acetylators, which influences the rate and extent of N(4)-Acetylsulfamethazine formation. nih.gov The plasma concentration-time curve for sulfamethazine in fast acetylators was biphasic, while in slow acetylators it was monophasic with a longer half-life. nih.govnih.gov
This biotransformation is significant as acetylation is a major metabolic pathway, with hydroxylation pathways accounting for a much smaller fraction (10-20%) of the sulfamethazine dose. nih.gov The detection of N(4)-Acetylsulfamethazine in urine serves as a key indicator of exposure to and metabolism of sulfamethazine. nih.govnih.gov
Table 1: Excretion of Sulfamethazine Metabolites in Human Urine
| Metabolite | Percentage of Dose Excreted in Urine | Acetylator Phenotype Influence |
|---|---|---|
| N(4)-Acetylsulfamethazine | 61–81% | Major pathway; rate varies between fast and slow acetylators. |
| Free & Conjugated Hydroxylated Metabolites | 10–20% | Independent of acetylator phenotype. |
Data sourced from a study on healthy volunteers after oral administration of sulfamethazine. nih.govnih.gov
Animal Studies (e.g., Swine, Poultry)
Similar to humans, N4-acetylation is a primary metabolic pathway for sulfamethazine in various animal species, including those raised for food production like swine and poultry. who.int
Swine: In pigs, sulfamethazine is extensively metabolized to N(4)-Acetylsulfamethazine. Research has confirmed its presence in various tissues following administration of the parent drug. In a study where pigs were fed a diet containing sulfamethazine, N(4)-Acetylsulfamethazine was detected and quantified in key tissues. researchgate.net The concentrations of this metabolite were found to be highest in the kidney, followed by the liver and muscle tissue. researchgate.net This indicates that the kidney is a primary site for the accumulation of this metabolite. Besides N(4)-Acetylsulfamethazine, other metabolites such as N4-glucuronylsulfamethazine and N4-desaminosulfamethazine have also been detected. researchgate.net Acetylation is a recognized major metabolic route for sulfonamides in pigs. nih.gov
Table 2: Concentration of N(4)-Acetylsulfamethazine in Swine Tissues
| Tissue | Concentration (μg/g) |
|---|---|
| Kidney | 3.72 ± 0.12 |
| Liver | 0.87 ± 0.03 |
| Muscle | 0.53 ± 0.064 |
Data from pigs administered sulfamethazine for 5 days. researchgate.net
Poultry: N(4)-Acetylsulfamethazine is also a significant metabolite of sulfamethazine in poultry. Studies have focused on its accumulation and distribution in broiler chickens, particularly in waste products which can be a route for environmental entry. High concentrations of both sulfamethazine and N(4)-Acetylsulfamethazine have been found in the manure and feathers of broilers administered the drug. nih.gov This confirms that acetylation is a key biotransformation pathway in these animals, leading to the excretion of the metabolite. The persistence of N(4)-Acetylsulfamethazine in poultry waste highlights its stability and potential for environmental contamination. nih.gov
Table 3: Residue Concentrations of Sulfamethazine and N(4)-Acetylsulfamethazine in Broiler Waste
| Compound | Concentration Range in Manure (mg/kg) | Concentration Range in Feathers (mg/kg) |
|---|---|---|
| Sulfamethazine (SMZ) | 0.7 - 43.3 | 0.7 - 43.3 |
| N(4)-Acetylsulfamethazine (NAS) | 0.22 - 22.4 | 0.22 - 22.4 |
Data from field condition studies on broilers. nih.gov
Microbial Transformation Pathways
The fate of N(4)-Acetylsulfamethazine in the environment is heavily influenced by its susceptibility to microbial degradation. Studies simulating environmental conditions, such as in wastewater treatment processes, have shown that N(4)-Acetylsulfamethazine is highly resistant to microbial transformation. nih.govresearchgate.net
In an experiment that simulated aerobic transformation in effluent wastewater using aerated fixed-bed bioreactors, N(4)-Acetylsulfamethazine showed remarkable persistence. nih.govresearchgate.net Over a period of 90 days, no visible changes in the concentration of the compound were observed. nih.govresearchgate.net This indicates that the microorganisms typically present in such environments are unable to effectively degrade or transform the N(4)-Acetylsulfamethazine molecule under these conditions. This resistance to biodegradation contributes to its potential persistence in aquatic environments after being introduced through wastewater effluent. nih.gov
Classification as a Secondary Metabolite
In the context of pharmacology and xenobiotic metabolism, N(4)-Acetylsulfamethazine is classified as a major metabolite of the parent drug, sulfamethazine. who.intnih.gov It is a product of a Phase II biotransformation reaction, specifically N-acetylation. nih.gov This process is catalyzed by N-acetyltransferase enzymes.
The formation of N(4)-Acetylsulfamethazine represents a detoxification pathway, where the addition of an acetyl group to the sulfamethazine molecule generally increases its water solubility, facilitating its excretion from the body, primarily via the urine. nih.gov It is considered a "secondary" metabolite in the sense that it is derived from the primary compound (the drug) that entered the biological system. Both animal and human metabolism studies confirm that N4-acetylation is the dominant pathway for sulfamethazine, making N(4)-Acetylsulfamethazine the most prominent biotransformation product. nih.govwho.int
Analytical Methodologies and Detection
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical step to isolate N(4)-Acetylsulfamethazine from the sample matrix, concentrate it, and remove interfering substances that could affect subsequent analysis.
Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of N(4)-Acetylsulfamethazine from liquid samples. The selection of the sorbent material is key to achieving high recovery rates.
A highly specific variant of SPE is Solid Phase Immunoextraction (SPIE) , which utilizes antibodies to selectively capture the target analyte. A three-stage SPIE system has been successfully employed for the recovery of N(4)-Acetylsulfamethazine from environmental samples such as water, soil, and composted manure. nih.govacs.org This system involves a primary concentration step using Oasis HLB cartridges, followed by a secondary purification with an anti-sulfamethazine immunoaffinity chromatography (IAC) column, and a final concentration step with a micro-SPE column. acs.org
The recovery rates of N(4)-Acetylsulfamethazine at different stages of a SPIE system from various matrices are presented below.
| Matrix | Initial SPE (HLB) Recovery (%) | Immunoaffinity Chromatography (IAC) Recovery (%) | Overall SPIE Recovery (%) |
| Water | ~50 | Nearly 100 | Not specified |
| Soil (10% aqueous suspension) | ~50 | Nearly 100 | Not specified |
| Composted Manure (10% aqueous suspension) | ~50 | Nearly 100 | Not specified |
Hydrophilic-Lipophilic Balanced (HLB) cartridges, such as Oasis HLB, are also commonly used for the extraction of sulfonamides and their metabolites from water samples due to their broad affinity for a range of compounds. nih.govresearchgate.net These cartridges have demonstrated satisfactory recoveries for a variety of sulfonamides in different water matrices. nih.gov For instance, a study on the analysis of veterinary drugs in milk utilized Oasis PRiME HLB cartridges for cleanup after an initial protein precipitation with acidified acetonitrile (B52724), achieving recoveries between 50% and 130% for a wide range of compounds, including sulfonamides. waters.comdemlab.es
Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. The efficiency of LLE for ionizable compounds like N(4)-Acetylsulfamethazine can be significantly influenced by the pH of the aqueous phase, which affects the compound's charge state and, consequently, its partitioning behavior. nih.gov
In the analysis of meat samples, a liquid extraction with a solution of 0.2% metaphosphoric acid and methanol (B129727) (6:4) was used to extract both sulfamethazine (B1682506) and N(4)-Acetylsulfamethazine. nih.gov This initial extraction was followed by a cleanup step using a C18 cartridge. The recovery rates for N(4)-Acetylsulfamethazine from meat fortified at 0.5 µg/g were reported to be between 93.0% and 94.4%. nih.gov
A variation of this technique is the ultrasonic-assisted dispersive liquid-liquid microextraction (UA-DLLME) , which has been applied for the simultaneous extraction of several sulfonamides from environmental water and seafood samples. mdpi.com This method offers advantages such as simplicity, effectiveness, and low consumption of organic solvents. mdpi.com
Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction, is an automated technique that uses solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of analytes from solid and semi-solid samples. mdpi.com
ASE has been successfully applied to the simultaneous determination of tetracycline, macrolide, and sulfonamide antibiotics in soil samples. scientific.net In one study, the optimal extraction of sulfonamides from soil was achieved using a mixture of acetonitrile and water (50:50, v/v) at a pH of 2.8, resulting in a recovery of 92 ± 5.5% for sulfamethoxazole, a structurally similar sulfonamide. mdpi.com Another study reported recoveries of 86.3% to 97.4% for sulfonamides from soil using ASE with a methanol-citric acid solvent. scientific.net
The following table summarizes the recovery of sulfonamides from soil using ASE with different solvent systems.
| Extraction Solvent | Recovery of Sulfamethoxazole (%) |
| Acetonitrile/Water (50/50, v/v, pH 2.8) | 92 ± 5.5 |
| Methanol/Water (20/80, v/v) | 79 ± 11 |
| 100% Methanol | 81 ± 10 |
| 0.1% Formic Acid in Water | 0 |
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines sample extraction and cleanup in a few simple steps. nih.gov Originally developed for pesticide residue analysis in fruits and vegetables, its application has expanded to include the analysis of veterinary drug residues in various animal-derived food products. sigmaaldrich.comchromatographyonline.compsu.ac.th
The typical QuEChERS procedure involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. nih.govpsu.ac.th A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is often performed using sorbents such as primary secondary amine (PSA) to remove interfering matrix components. nih.govpsu.ac.th
Modifications to the standard QuEChERS protocol are often necessary depending on the matrix and the target analytes. For example, in the analysis of veterinary drugs in milk, the inclusion of 20% water in the final extraction solvent was found to improve the recovery of more polar drugs. sigmaaldrich.com For the analysis of sulfonamides in bovine liver, an automated QuEChERS method demonstrated recoveries ranging from 74.2% to 103.6%. chromatographyonline.com
Sonication-aided extraction, or ultrasound-assisted extraction (UAE), utilizes the energy of ultrasonic waves to facilitate the extraction of target compounds from a sample matrix. tandfonline.commdpi.com The cavitation effect produced by ultrasound can disrupt cell walls and enhance the penetration of the solvent into the sample, leading to improved extraction efficiency and shorter extraction times. tandfonline.com
A study on the determination of sulfamethazine and N(4)-Acetylsulfamethazine in plasma and phosphate (B84403) buffer employed a simple and rapid ultrasound-assisted extraction with ethyl acetate (B1210297). tandfonline.com This method achieved satisfactory recoveries for N(4)-Acetylsulfamethazine, as detailed in the table below.
| Matrix | Spiked Concentration (µg/mL) | Recovery (%) |
| Plasma | 0.5 | 93.85 ± 4.12 |
| 1.0 | 96.11 ± 3.87 | |
| 10.0 | 99.29 ± 2.65 | |
| Phosphate Buffer | 0.5 | 85.43 ± 4.33 |
| 1.0 | 88.37 ± 3.56 | |
| 10.0 | 90.15 ± 2.89 |
In another application, a combined ultrasound/microwave-assisted extraction (UMAE) with an in-line matrix cleanup was developed for the simultaneous extraction of 15 sulfonamides and two of their metabolites from manure samples. nih.govresearchgate.net
Matrix effects are a significant challenge in the analysis of trace contaminants like N(4)-Acetylsulfamethazine, particularly when using sensitive detection techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. core.ac.ukresearchgate.net
The choice of sample preparation and extraction technique plays a crucial role in mitigating matrix effects. nih.gov More selective and efficient cleanup procedures can significantly reduce the amount of co-extracted matrix components. For example, the use of immunoaffinity chromatography in the SPIE method provides a high degree of selectivity, thereby minimizing matrix interferences. nih.govacs.org
In the ultrasound-assisted extraction of N(4)-Acetylsulfamethazine from plasma, the matrix effect was evaluated and found to be minimal, with matrix effect values ranging from 0.86 to 0.99, indicating little ion suppression or enhancement. tandfonline.com The use of isotope-labeled internal standards is another common strategy to compensate for matrix effects, as they are affected in a similar way to the analyte of interest. nih.gov The complexity of the matrix, such as in soil or manure, can significantly influence the transport and attenuation of sulfonamides, which needs to be considered during method development. nih.gov
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of N(4)-Acetylsulfamethazine, enabling its separation from parent compounds, other metabolites, and complex matrix components. Various techniques have been developed, each offering distinct advantages in terms of speed, resolution, and sensitivity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of N(4)-Acetylsulfamethazine in diverse matrices such as meat, eggs, and animal feed. nih.govresearchgate.netnih.gov The method's robustness and selectivity make it suitable for routine analysis. A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Several studies have detailed specific HPLC methods. For instance, a method for detecting sulfamethazine and N(4)-Acetylsulfamethazine in meat utilized a Supersphere RP-18e column with a mobile phase of 0.05 M sodium dihydrogenphosphate (pH 4.5) and acetonitrile (8:2) at a flow rate of 0.5 ml/min. nih.gov This method achieved detection limits of 0.02 µg/g for both compounds. nih.gov In another application for analyzing residues in swine tissue, a CP Spher C8 column was used with an acetonitrile-sodium acetate buffer as the mobile phase. nih.gov For the analysis of egg albumin and yolk, a reversed-phase column with a gradient mobile phase of 5–15% acetonitrile and 0.01M phosphate buffer was employed. researchgate.net These HPLC systems are frequently paired with ultraviolet (UV) detectors, with detection wavelengths typically set around 265-278 nm. researchgate.netnanobioletters.com
Sample preparation is a critical preceding step. It often involves extraction with solvents like a metaphosphoric acid-methanol mixture or dichloromethane, followed by a clean-up procedure using solid-phase extraction (SPE) cartridges, such as Bond-Elut C18, to remove interfering substances. nih.govnih.gov The efficiency of these methods is demonstrated by high recovery rates, often ranging from 76% to over 94%. nih.govnih.gov
| Matrix | Column | Mobile Phase | Flow Rate | Detection | Detection Limit | Reference |
|---|---|---|---|---|---|---|
| Meat | Supersphere RP-18e (125 x 4.0 mm) | 0.05 M sodium dihydrogenphosphate (pH 4.5)-acetonitrile (8:2) | 0.5 ml/min | Photodiode-Array | 0.02 µg/g | nih.gov |
| Swine Tissue | CP Spher C8 | Acetonitrile-sodium acetate buffer | Not Specified | UV/VIS Diode-Array | Not Specified | nih.gov |
| Egg Albumin & Yolk | Reversed Phase | Gradient of 5–15% acetonitrile and 0.01M phosphate buffer | Not Specified | UV (268 nm) | Not Specified | researchgate.net |
| Feeds | Zorbax Eclipse XDB C18 | Gradient of acetic acid, methanol, and acetonitrile | Not Specified | Fluorescence (FLD) | 34.5–79.5 µg/kg | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC), and the closely related technique Ultra-High-Performance Liquid Chromatography (UHPLC), represent an evolution of HPLC, utilizing smaller particle-size columns to achieve higher resolution, greater sensitivity, and significantly faster analysis times. While specific studies focusing solely on UPLC for N(4)-Acetylsulfamethazine are less common than for HPLC, the technology is frequently integrated into advanced detection systems, particularly UHPLC-tandem mass spectrometry (UHPLC–MS/MS), for the simultaneous detection of multiple sulfonamide metabolites. frontiersin.org These systems leverage the enhanced separation power of UPLC to improve the accuracy and sensitivity of mass spectrometric detection, making them highly effective for multi-residue analysis in complex samples. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) offers an alternative method for the analysis of N(4)-Acetylsulfamethazine. nih.govoup.com Unlike HPLC, GC requires the analytes to be volatile and thermally stable. For non-volatile compounds like sulfonamides, a chemical derivatization step is often necessary to increase their volatility before they can be analyzed by GC. researchgate.net This process modifies the chemical structure, for example, through silylation or acylation, to make the compound suitable for GC analysis. researchgate.netjfda-online.com
One established GC method allows for the simultaneous separation and quantification of sulfamethazine, N(4)-Acetylsulfamethazine, and another metabolite, desaminosulfamethazine (B1198343). nih.govoup.com This method has been applied to determine residue levels in tissues from veal calves and swine. nih.govoup.com The identity of the compounds separated by GC is often confirmed using a mass spectrometer, a technique known as GC-MS. nih.govoup.com Capillary columns are typically used in these GC systems to achieve high-resolution separation. nih.gov
Spectrometric Detection and Identification
Following chromatographic separation, spectrometric techniques are employed for the definitive identification and quantification of N(4)-Acetylsulfamethazine. These methods provide high specificity and sensitivity, which are crucial for confirmation and trace-level analysis.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the identification of unknown compounds and the elucidation of their structure. nih.gov When coupled with a separation technique like HPLC or GC, it provides a highly selective and sensitive detection system.
Tandem Mass Spectrometry (MS/MS or MS²) enhances the capabilities of MS by involving multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, a precursor ion (e.g., the molecular ion of N(4)-Acetylsulfamethazine) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.gov This process provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound, enabling highly confident identification even in complex matrices. nih.gov This specificity is particularly valuable for regulatory purposes, where confirmation of residue identity is required. usda.gov
MS/MS has been successfully applied to the analysis of N(4)-Acetylsulfamethazine in various samples, including swine urine and environmental water. nih.govnih.gov The technique is sensitive enough to detect the compound at very low concentrations, with detection limits reported in the nanogram per liter (ng/L) range in water samples. nih.gov Different types of mass spectrometers, such as triple quadrupole (QqQ) and ion trap (IT) instruments, are suitable for this analysis, with the QqQ often showing slightly superior performance in linearity, precision, and sensitivity. nih.gov
Electrospray Ionization (ESI-MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile and non-volatile molecules like N(4)-Acetylsulfamethazine. nih.govyoutube.com ESI generates gas-phase ions from a liquid solution by applying a high voltage to create an aerosol, making it an ideal interface for coupling liquid chromatography with mass spectrometry (LC-MS). nih.govyoutube.com
In ESI-MS/MS analysis of N(4)-Acetylsulfamethazine, the compound is typically ionized to form a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.govmassbank.eu For N(4)-Acetylsulfamethazine (exact mass: 320.0943), the precursor ion in negative mode would be m/z 319.087. massbank.eu This precursor ion is then fragmented to produce characteristic product ions. Analysis of these specific transitions (from precursor to product ion) allows for highly selective quantification and confirmation. nih.gov This method has been used for the direct analysis of the compound in swine urine with minimal sample preparation. nih.gov The sensitivity of LC-ESI-MS/MS allows for the detection and quantification of N(4)-Acetylsulfamethazine at trace levels, making it a critical tool in residue analysis. nih.govnih.gov
| Parameter | Value/Setting | Reference |
|---|---|---|
| Instrument Type | LC-ESI-ITFT (LTQ Orbitrap XL) | massbank.eu |
| Ionization Mode | Negative ESI | massbank.eu |
| Precursor Ion [M-H]⁻ (m/z) | 319.087 | massbank.eu |
| Fragmentation Mode | HCD (Higher-Energy Collisional Dissociation) | massbank.eu |
| Collision Energy | 75 % (nominal) | massbank.eu |
| Key Product Ions (m/z) | 92.0505, 106.0411, 122.0725, 134.061 | massbank.eu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N(4)-Acetylsulfamethazine. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
In the ¹H NMR spectrum, characteristic signals would include those for the acetyl group's methyl protons, the aromatic protons of the benzene (B151609) ring, and the protons of the dimethylpyrimidinyl group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.
UV/Visible Spectrophotometry and Diode Array Detection (DAD)
UV/Visible spectrophotometry is a widely used technique for the quantification of N(4)-Acetylsulfamethazine, often in conjunction with High-Performance Liquid Chromatography (HPLC) systems equipped with a Diode Array Detector (DAD). This combination allows for both the separation of N(4)-Acetylsulfamethazine from other compounds in a sample and its quantification based on its UV absorbance.
A simple and selective method for the determination of both sulfamethazine and N(4)-Acetylsulfamethazine in meat has been developed using HPLC with photodiode-array detection. nih.gov This method involves extraction from the meat sample followed by a clean-up procedure. The HPLC separation is typically carried out on a reverse-phase column. nih.gov The use of a DAD allows for the monitoring of absorbance at multiple wavelengths, enhancing the specificity of the detection and allowing for peak purity assessment.
Fluorescence Detection (FLD)
Fluorescence detection (FLD), often coupled with HPLC, offers a highly sensitive method for the analysis of certain compounds. While N(4)-Acetylsulfamethazine itself is not naturally fluorescent, derivatization techniques can be employed to introduce a fluorescent tag to the molecule, thereby enabling its detection by FLD. This approach can significantly lower the detection limits compared to UV detection. The applicability of FLD to N(4)-Acetylsulfamethazine would depend on the development of a suitable and efficient derivatization reaction.
Method Validation and Performance Characteristics
The validation of analytical methods is crucial to ensure their reliability and accuracy for the intended application. Key performance characteristics that are evaluated include detection limits and quantification limits.
Detection Limits and Quantification Limits
The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of an analytical method for N(4)-Acetylsulfamethazine. These values vary depending on the analytical technique and the sample matrix.
For the determination of N(4)-Acetylsulfamethazine in meat using HPLC with photodiode-array detection, a detection limit of 0.02 µg/g has been reported. nih.gov In another study utilizing LC-MS for the analysis of N(4)-acetyl metabolites of sulfonamides in swine muscle tissue, the limits of detection were below 25 µg/kg, with limits of quantification around 100 µg/kg for most of the sulfonamides. researchgate.net A sensitive method for the detection of sulfamethazine and N(4)-acetylsulfamethazine in environmental samples using solid-phase immunoextraction coupled with MALDI-TOF MS reported recovery from water spiked at 0.1 ppb and soil or composted manure at 1 ppb. nih.gov
The following table summarizes the reported detection and quantification limits for N(4)-Acetylsulfamethazine using different analytical methods and in various matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC with Photodiode-Array Detection | Meat | 0.02 µg/g | Not Reported |
| LC-MS | Swine Muscle Tissue | < 25 µg/kg | ~100 µg/kg |
| SPIE-MALDI-TOF MS | Water | Not explicitly stated as LOD, but recovery from 0.1 ppb spike | Not Reported |
| SPIE-MALDI-TOF MS | Soil/Manure | Not explicitly stated as LOD, but recovery from 1 ppb spike | Not Reported |
Linearity and Calibration Curve Validation
The establishment of a linear relationship between the concentration of N(4)-Acetylsulfamethazine and the analytical response is a critical step in method validation, ensuring quantitative accuracy. Analytical methods developed for the detection of N(4)-Acetylsulfamethazine and its parent compound, sulfamethazine, typically demonstrate excellent linearity over a defined concentration range. For instance, in the validation of methods for analyzing related sulfonamides, calibration curves have shown strong linearity. A study on the determination of various sulfonamides in animal feed reported a correlation coefficient (r²) of ≥0.997 over a concentration range of 1.2–400 ng/mL. rsc.org While this specific data is for a different compound, it is indicative of the linear performance expected from high-performance liquid chromatography (HPLC) methods used for sulfonamide analysis. The acceptance criterion for the correlation coefficient (r) of a calibration curve is generally 0.995 or better. rsc.org
Validation protocols, often following guidelines from bodies like the FDA, mandate that the back-calculated concentration of each calibration standard must be within ±15% of the nominal value, with the exception of the lower limit of quantification (LLOQ), which allows for ±20% deviation. rsc.org These rigorous validation parameters ensure that the analytical method provides reliable and accurate quantitative data for N(4)-Acetylsulfamethazine across a range of concentrations.
Recovery Rates and Precision
The recovery rate of an analytical method is a measure of its extraction efficiency, indicating the proportion of the analyte of interest that is successfully recovered from the sample matrix. Precision refers to the closeness of repeated measurements and is typically assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).
High recovery rates are essential for the accurate quantification of N(4)-Acetylsulfamethazine in complex matrices. Studies have demonstrated effective recovery from various sample types. For example, a method for determining N(4)-Acetylsulfamethazine in meat fortified at 0.5 µg/g showed recovery rates between 93.0% and 94.4%. nih.gov In swine tissue, mean recoveries for N(4)-Acetylsulfamethazine were approximately 87% in muscle and 76% in kidney. nih.gov In environmental matrices like soil and sewage sludge, recovery efficiencies for a range of sulfonamides, including N(4)-Acetylsulfamethazine, were found to be between 60-130%. researchgate.net
Precision is evaluated by calculating the relative standard deviation (RSD) of replicate analyses. For the analysis of N(4)-Acetylsulfamethazine in meat, the coefficients of variation were between 1.5% and 2.7%. nih.gov In broader studies of sulfonamides in matrices like animal feed and organic fertilizers, intra-day and inter-day precision RSD values were consistently low, often below 6% and 15% respectively, indicating high precision. nih.govmdpi.com
| Matrix | Fortification Level | Mean Recovery (%) | Precision (RSD %) | Source |
|---|---|---|---|---|
| Meat | 0.5 µg/g | 93.0 - 94.4 | 1.5 - 2.7 | nih.gov |
| Swine Muscle | 0.1 mg/kg | ~87 | Not Reported | nih.gov |
| Swine Kidney | 0.1 mg/kg | ~76 | Not Reported | nih.gov |
| Soil & Sewage Sludge | Not Specified | 60 - 130 | <23 | researchgate.net |
Reproducibility Assessments
Reproducibility assesses the consistency of results obtained from an analytical method under varied conditions, such as by different analysts, with different equipment, or in different laboratories. It is a key indicator of a method's robustness and reliability for widespread application.
For sulfonamides, including N(4)-Acetylsulfamethazine, reproducibility is a standard parameter evaluated during method validation. Within-laboratory reproducibility for sulfonamides in complex matrices like animal feed and organic fertilizers has been reported to be less than 15% and in the range of 7.94–18.55%, respectively. nih.govmdpi.com A study on multiresidue analysis in soil and sewage sludge demonstrated that the inter-day precision, a measure of reproducibility over time within the same lab, was below 23% RSD. researchgate.net These findings underscore that the analytical methods developed for N(4)-Acetylsulfamethazine are robust and can be expected to produce consistent and reliable data when implemented across different analytical settings.
Application in Diverse Research Matrices
Environmental Water Samples (Surface, Tap, Wastewater)
N(4)-Acetylsulfamethazine, a major metabolite of the veterinary antibiotic sulfamethazine, is frequently detected in various environmental water systems due to its excretion from treated animals and subsequent transport into aquatic environments. nih.govnih.gov Its presence has been confirmed in wastewater treatment plant (WWTP) effluents, surface waters, and even tap water, highlighting its persistence and mobility.
Studies have focused on the fate of N(4)-Acetylsulfamethazine in wastewater. One study simulating aerobic transformation in effluent wastewater found no significant degradation of the compound even after 90 days, indicating its high persistence in these systems. nih.govresearchgate.net The environmental presence of N(4)-Acetylsulfamethazine was investigated in the effluent of 18 different WWTPs in Germany, confirming its release into the environment. nih.govresearchgate.net The detection of its parent compound, sulfamethazine, in all sampled locations in a study of Nebraska surface waters further suggests the likely co-occurrence of its acetylated metabolite. unl.edu Analytical methods employing techniques like solid-phase immunoextraction coupled with mass spectrometry have been developed for its sensitive detection in water at parts-per-billion (ppb) levels. nih.govacs.org
Soil and Composted Manure
The application of animal manure as fertilizer is a primary pathway for the introduction of N(4)-Acetylsulfamethazine into terrestrial ecosystems. proquest.com As a metabolite of sulfamethazine used in livestock, it is excreted and becomes a component of manure. nih.govnih.gov Consequently, its presence is frequently reported in both soil and composted manure samples.
Analytical methods have been specifically developed to extract and quantify N(4)-Acetylsulfamethazine from these complex solid matrices. nih.govacs.org A multiresidue trace analysis method detected its presence in both sewage sludge and soil samples, with maximum concentrations of its parent compound, sulfamethazine, reaching 139.2 ng/g in sewage sludge and 8.53 ng/g in soils. researchgate.net The study also confirmed the presence of acetylated metabolites in both matrices, with concentrations not exceeding 9.81 ng/g. researchgate.net The development of sensitive detection techniques, such as those using solid-phase immunoextraction, allows for the recovery and analysis of N(4)-Acetylsulfamethazine from aqueous suspensions of soil and composted manure at the 1 ppb level. nih.govacs.org
Environmental Occurrence, Fate, and Ecotoxicological Impact
Presence in Aquatic Environments
The entry of N(4)-Acetylsulfamethazine into aquatic environments is primarily linked to the excretion of the metabolized drug from treated livestock and its subsequent passage through waste management systems and into natural water bodies.
Wastewater Treatment Plants (WWTPs) are significant conduits for pharmaceutical compounds and their metabolites into the environment. Studies have confirmed the presence of N(4)-Acetylsulfamethazine in WWTP effluents. For instance, a comprehensive investigation across 18 different WWTPs in Hesse, Germany, confirmed the environmental presence of N(4)-Acetylsulfamethazine and other acetylated sulfonamide metabolites. researchgate.netnih.gov In some cases, this metabolite has been detected in WWTP effluents at concentrations reaching up to 2.2 µg/L. researchgate.net The development of sensitive analytical methods, such as those using liquid chromatography-tandem mass spectrometry, has been crucial for detecting and quantifying N(4)-Acetylsulfamethazine in complex matrices like biologically treated effluent and activated sludge. mdpi.com
The table below summarizes findings on the detection of N(4)-Acetylsulfamethazine in wastewater.
| Location/Study Type | Matrix | Detection Status | Concentration Range | Source(s) |
| Hesse, Germany (18 WWTPs) | Effluent | Confirmed | Not specified | researchgate.net, nih.gov |
| General WWTP Monitoring | Effluent | Detected | Up to 2.2 µg/L | researchgate.net |
| Method Development Study | Biologically Treated Effluent | Quantifiable | Method Detection Limit: 0.7-1.7 ng/mL | mdpi.com |
Following its discharge from WWTPs, N(4)-Acetylsulfamethazine can contaminate surface waters. A study of the Llobregat River basin in Catalonia, Spain, successfully detected N(4)-Acetylsulfamethazine in surface water samples. nih.gov The detection frequency varied between the two rivers sampled, highlighting the variable nature of its occurrence. nih.gov While the parent compound, sulfamethazine (B1682506), was found in the Llobregat River at concentrations as high as 2,482 ng/L, the presence of the acetylated metabolite confirms its entry and persistence in riverine systems. nih.gov
The following table presents data from the study on the Llobregat River basin. nih.gov
| River System | Detection Frequency | Maximum Parent Compound Conc. (Sulfamethazine) | Source(s) |
| Llobregat River, Spain | 43% of samples | 2,482 ng/L | nih.gov |
| Anoia River, Spain | 4% of samples | 168 ng/L (Sulfamethoxazole) | nih.gov |
Environmental Persistence and Degradation Pathways
The persistence of N(4)-Acetylsulfamethazine in the environment is largely determined by its susceptibility to degradation processes, particularly biodegradation.
Biodegradation is a key process governing the fate of organic contaminants. While the parent compound, sulfamethazine, undergoes slow biodegradation under aerobic conditions, its acetylated metabolite, N(4)-Acetylsulfamethazine, exhibits significantly higher resistance. researchgate.netnih.gov The contrast between aerobic and anaerobic conditions is critical, as both environments are present in WWTPs and natural sediments. Aerobic conditions are generally more effective for the degradation of many organic pollutants. nih.gov However, for N(4)-Acetylsulfamethazine, studies point towards profound recalcitrance regardless of the redox conditions.
N(4)-Acetylsulfamethazine is highly resistant to ready biodegradation. researchgate.netnih.gov A key laboratory study simulating aerobic transformation in effluent wastewater was conducted using aerated fixed-bed bioreactors. The results were stark: after 90 days of incubation, no discernible change in the concentration of N(4)-Acetylsulfamethazine was observed. researchgate.netnih.gov This finding indicates that conventional biological treatment processes in WWTPs are likely ineffective at removing this metabolite, leading to its discharge into receiving waters. researchgate.netnih.gov This resistance contributes to its persistence in aquatic environments where microbial activity is the primary mechanism for the breakdown of xenobiotics. researchgate.net
While N(4)-Acetylsulfamethazine is resistant to direct degradation, a significant transformation pathway observed in environmental systems is its deacetylation, or reversion, back to the parent compound, sulfamethazine. mdpi.compku.edu.cn This re-transformation can be mediated by bacterial activity within WWTPs. mdpi.compku.edu.cn This process is environmentally relevant because the parent compound, sulfamethazine, is the pharmacologically active form of the antibiotic.
The specific microbial consortia responsible for the deacetylation of N(4)-Acetylsulfamethazine have not been extensively characterized. However, the degradation of complex organic molecules in the environment is often accomplished by synergistic microbial consortia rather than single microbial species. mdpi.comfrontiersin.org Different species within a consortium can perform different metabolic functions, allowing for the complete breakdown of a compound that would be resistant to any single organism. mdpi.comfrontiersin.org For sulfonamides, consortia containing bacteria from the phyla Firmicutes and Bacteroidetes have been shown to be effective in degradation. frontiersin.org Further research is needed to isolate and identify the specific microorganisms and enzymatic pathways involved in the biotransformation of N(4)-Acetylsulfamethazine.
Photodegradation Kinetics and Product Identification
N(4)-Acetylsulfamethazine, a principal metabolite of the veterinary sulfonamide sulfamethazine, is susceptible to photodegradation in aquatic environments. researchgate.netnih.gov Studies using simulated sunlight have shown significant degradation of this compound, with rates varying based on environmental conditions. researchgate.netnih.gov For instance, one study observed that N(4)-acetylsulfamethazine underwent nearly total degradation (88% to 98%) after 24 hours of irradiation. nih.gov The photodegradation process generally follows pseudo-first-order kinetics. researchgate.net
Influence of Environmental Constituents on Photolysis
The rate of photodegradation of N(4)-Acetylsulfamethazine can be significantly influenced by various constituents present in the aquatic environment. acs.orgpjoes.com Dissolved organic matter (DOM) and nitrate (B79036) ions are key factors that can either enhance or inhibit the photolytic process. acs.orgpjoes.commdpi.com DOM, in its excited state, can act as a photosensitizer, accelerating the phototransformation of the compound. acs.orgmdpi.com Conversely, it can also act as an antioxidant, slowing down the degradation rate. mdpi.com The presence of microorganisms and suspended sediment can also affect photolysis by scattering light and reducing its penetration into the water column. pjoes.com
The pH of the water also plays a crucial role. researchgate.net For some sulfonamides, an increase in pH has been shown to increase the kinetic constant of photolysis. researchgate.net
Elucidation of Photodegradation Byproducts and Transformation Pathways
Research has identified two primary pathways for the photodegradation of N(4)-Acetylsulfamethazine and its parent compound, sulfamethazine. researchgate.netnih.gov These major pathways are:
Cleavage of the sulfonamide bond: This involves the breaking of the bond between the sulfonamide group and the aniline (B41778) moiety.
SO2 extrusion: This pathway involves the removal of a sulfur dioxide molecule from the compound. researchgate.netnih.gov
Through these processes, a number of photoproducts are formed. researchgate.netnih.gov High-performance liquid chromatography coupled with mass spectrometry has been instrumental in identifying these byproducts. researchgate.netnih.gov Some of the identified products include tautomers and desulfonated derivatives. researchgate.netnih.gov For example, one photodegradation product of sulfamethazine has been identified as (4,6-dimethylpyrimidin-2-yl) sulfamic acid.
Hydrolysis Resistance in Environmental pH Ranges
N(4)-Acetylsulfamethazine is generally considered to be hydrolytically stable in aqueous solutions under typical environmental pH conditions (pH 4-9). researchgate.netigem.orgsitubiosciences.com Hydrolysis, the reaction of a compound with water, is a significant degradation pathway for many organic chemicals in the environment. ecfr.gov However, for sulfonamides and their acetylated metabolites, this process is often slow compared to photodegradation. researchgate.netigem.org
Standardized testing guidelines, such as OECD 111, are used to assess the abiotic hydrolytic transformation of chemicals in aquatic systems. situbiosciences.com Such tests are typically conducted at various pH levels (e.g., 4, 7, and 9) to determine the rate of hydrolysis as a function of pH. situbiosciences.com While specific hydrolysis rate constants for N(4)-Acetylsulfamethazine are not always readily available in the literature, studies on similar sulfonamides indicate their general resistance to hydrolysis at environmentally relevant pH values. igem.org One study noted no observable change in the concentration of N(4)-Acetylsulfamethazine in an aerated bioreactor over 90 days, suggesting its persistence against microbial degradation and, implicitly, its resistance to hydrolysis under those conditions. researchgate.netnih.gov
Environmental Mobility and Bioaccumulation Potential
The environmental mobility of N(4)-Acetylsulfamethazine is influenced by its sorption behavior in soil and sediment. Some studies suggest that its polar nature can lead to higher sorption potential compared to its parent compound, sulfamethazine. researchgate.net The linear sorption partitioning coefficient (Kd) for a polar metabolite of sulfamethazine, likely N(4)-Acetylsulfamethazine, was found to range from 7.5 to 206.2 L kg⁻¹, indicating strong relationships with soil fractions and organic matter. researchgate.net Despite this, a significant percentage (69–99.7%) of sulfamethazine and its polar metabolite were recovered in the effluents of soil column experiments, suggesting high mobility. researchgate.net
Regarding bioaccumulation, which is the accumulation of a substance in an organism, N(4)-Acetylsulfamethazine has shown a potential to accumulate in aquatic organisms. us.es One study indicated that N(4)-Acetylsulfamethazine accumulated more readily than its parent compound in certain organisms, with a different distribution pattern. us.es The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Kow). unife.it However, it's important to note that predictions based on this coefficient may not always align with experimental observations. acs.orgnih.gov For instance, while most transformation products of antimicrobials are predicted to be mobile but not bioaccumulative, some, like methyl triclosan, show a higher potential for bioaccumulation due to increased stability and lipophilicity compared to the parent compound. acs.orgnih.gov
Ecotoxicological Assessment
Ecological Risk Quotient Calculations
The ecological risk of N(4)-Acetylsulfamethazine is assessed by calculating a risk quotient (RQ). efpia.eucanada.ca The RQ is a ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). efpia.eu A PEC/PNEC ratio below 1 generally indicates a low or insignificant environmental risk. efpia.eu
The PEC is determined through monitoring data and predictive models, while the PNEC is derived from ecotoxicity data for relevant aquatic organisms. canada.ca For some sulfonamides, it has been noted that the PNEC for the transformation product can be significantly different from the parent compound. For example, the PNEC for N-acetyl-sulfamethazine was reported to be 0.2 µg/L, which is two orders of magnitude lower than that of its parent compound, sulfamethazine (30 µg/L), indicating higher potential toxicity for the metabolite. unife.it
In some cases, hazard quotients have been calculated for N(4)-Acetylsulfamethazine and other sulfonamides, and these studies have concluded that they did not pose an environmental risk under the specific conditions evaluated. researchgate.netnih.gov However, the potential for some transformation products to be more toxic than the parent compound highlights the importance of including them in comprehensive environmental risk assessments. chromatographyonline.com
Interactive Data Table: Photodegradation of N(4)-Acetylsulfamethazine
| Parameter | Value | Reference |
| Degradation after 24h irradiation | 88% - 98% | nih.gov |
| Kinetic Model | Pseudo-first-order | researchgate.net |
| Major Degradation Pathways | Sulfonamide bond cleavage, SO2 extrusion | researchgate.netnih.gov |
Interactive Data Table: Environmental Properties of N(4)-Acetylsulfamethazine
| Property | Finding | Reference |
| Hydrolysis | Resistant in environmental pH ranges | researchgate.netigem.org |
| Mobility | High mobility despite sorption potential | researchgate.net |
| Bioaccumulation | Potential for accumulation in aquatic organisms | us.es |
| Ecological Risk (PNEC) | 0.2 µg/L (for N-acetyl-sulfamethazine) | unife.it |
Impact on Environmental Microbiota and Microbial Communities
The introduction of N(4)-Acetylsulfamethazine and its parent compounds into the environment can significantly alter the structure and function of natural microbial communities. researchgate.netfrontiersin.org Microbial communities are fundamental to ecosystem health, driving essential processes like nutrient cycling and organic matter decomposition. frontiersin.org
Research indicates that sulfonamides can induce shifts in the composition of soil and aquatic microbiota. researchgate.net For instance, the parent compound, sulfamethazine, has been shown to decrease the rate of denitrification by inhibiting the growth of denitrifying bacteria. frontiersin.org However, N(4)-Acetylsulfamethazine itself exhibits high persistence. In a study simulating aerobic transformation in wastewater, no significant degradation of N(4)-Acetylsulfamethazine was observed after 90 days, suggesting a high resistance to breakdown by the microbial communities present in the bioreactor. researchgate.netnih.gov This persistence means the compound can remain in the environment for extended periods, potentially exerting long-term selective pressure on microorganisms.
The impact of such compounds is not uniform and can be influenced by environmental factors. For example, drought and rewetting cycles can modify the response of soil microbial communities to chemical stressors. mdpi.com While some studies on other antibiotics have shown a protective role of plants on rhizosediment microbial communities, the specific interactions between N(4)-Acetylsulfamethazine and the plant-microbe complex are still an area for further research. frontiersin.org
Table 1: Effects of Sulfonamides on Environmental Microbial Communities
| Compound | Environment/System | Observed Effect | Reference |
| Sulfamethazine | Sediment Microcosms | ~20-30% decrease in denitrification rate; inhibition of denitrifying bacteria growth. | frontiersin.org |
| N(4)-Acetylsulfamethazine | Aerated Fixed-Bed Bioreactor (Wastewater) | No significant degradation observed after 90 days, indicating high persistence. | researchgate.netnih.gov |
| Sulfonamides (general) | Soil | Potential to cause shifts in the microbial community structure. | researchgate.net |
| Enrofloxacin (an antibiotic) | Unplanted Sediment | Affected community richness, suggesting potential impacts of antibiotics on microbial diversity. | frontiersin.org |
Potential for Antimicrobial Resistance (AMR) Promotion in Aquatic Environments
A significant ecotoxicological concern associated with N(4)-Acetylsulfamethazine is its potential role in the proliferation of antimicrobial resistance (AMR). Aquatic environments are now recognized as crucial reservoirs and pathways for the spread of antibiotic resistance. europa.eumdpi.com
Although N(4)-Acetylsulfamethazine is a metabolite, it is not devoid of biological activity. Studies have shown that acetylated metabolites can sometimes revert to the more active parent compound, in this case, sulfamethazine, through microbial activity in the environment. researchgate.net The continuous presence of even low concentrations of antibiotics and their metabolites in water bodies can exert selective pressure on bacteria, favoring the survival and growth of resistant strains. europa.euresearchgate.net This process facilitates the transfer of antibiotic resistance genes (ARGs) among both pathogenic and non-pathogenic bacteria through mechanisms like horizontal gene transfer. europa.eumdpi.com
Wastewater treatment plants (WWTPs) are considered major "hot spots" for the evolution and dissemination of AMR into the environment. researchgate.net Effluents from these facilities can contain a mixture of antibiotics, their metabolites, resistant bacteria, and ARGs. europa.euresearchgate.net Genes conferring resistance to sulfonamides, such as sul1, sul2, and sul3, are frequently detected in various aquatic environments, including rivers, lakes, and coastal waters, indicating widespread contamination. mdpi.com The persistence of N(4)-Acetylsulfamethazine, coupled with its potential to contribute to the pool of its parent compound, means it can be a factor in the maintenance and spread of sulfonamide resistance in aquatic ecosystems. researchgate.netacs.orgnih.gov
Table 2: Factors Linking N(4)-Acetylsulfamethazine to AMR in Aquatic Environments
| Factor | Description | Significance | Reference |
| Persistence | N(4)-Acetylsulfamethazine shows high resistance to biodegradation in wastewater environments. | Long residence time in aquatic systems increases the duration of selective pressure on bacteria. | researchgate.netnih.gov |
| Reversion to Parent Compound | Metabolites like N(4)-Acetylsulfamethazine can be transformed back into the active parent antibiotic (sulfamethazine). | Increases the concentration of the active antimicrobial agent, enhancing the selection for resistant bacteria. | researchgate.net |
| Selective Pressure | The presence of sulfonamides, even at sub-inhibitory concentrations (ng/L to µg/L), can select for resistant bacteria. | Promotes the proliferation of bacteria carrying sulfonamide resistance genes (sul genes). | europa.euresearchgate.net |
| Horizontal Gene Transfer | Aquatic environments, especially WWTPs, act as hotspots for the exchange of ARGs between different bacterial species. | Facilitates the rapid spread of resistance, including to human and animal pathogens. | europa.eumdpi.comresearchgate.net |
Effects on Metabolic Networks in Non-Target Organisms (e.g., Plants)
The impact of N(4)-Acetylsulfamethazine extends beyond microbial communities to non-target organisms such as plants. The uptake of pharmaceuticals from contaminated soil and water can induce a range of phytotoxic effects and disrupt normal metabolic functions. researchgate.netmdpi.com
While direct studies on the metabolic effects of N(4)-Acetylsulfamethazine on plants are limited, research on its parent sulfonamides provides significant insights. Sulfonamides have been found to be toxic to aquatic plants and algae, sometimes exhibiting stronger adverse effects than herbicides like atrazine. nih.gov The presence of N(4)-Acetylsulfamethazine has been confirmed in agricultural slurry, indicating a direct pathway for plant exposure. researchgate.net
When plants absorb such chemical compounds, it can lead to significant alterations in their metabolic networks. nih.gov These changes can manifest in several ways:
Disruption of Primary Metabolism: Exposure to xenobiotics can alter fundamental pathways like carbohydrate and amino acid metabolism. mdpi.comnih.gov This can affect the plant's energy production, growth, and development.
Induction of Oxidative Stress: The presence of a foreign chemical can trigger the production of reactive oxygen species (ROS) in plant tissues, leading to oxidative stress. This is often accompanied by changes in the levels of sugars, amino acids, and organic acids as the plant mounts a defense response. mdpi.com
Alterations in Secondary Metabolism: Plants may alter the production of secondary metabolites as a defense mechanism. For instance, the shikimate pathway, which produces precursors for various compounds including some amino acids and defense molecules, can be affected. plos.org
The study of how a plant's metabolome responds to chemical stressors is a key tool in functional genomics and ecotoxicology, allowing for the detection of subtle, yet significant, pleiotropic effects even in the absence of visible signs of toxicity. mdpi.comnih.gov
Table 3: Potential Metabolic Effects of N(4)-Acetylsulfamethazine and Related Compounds on Plants
| Metabolic Pathway/Process | Potential Effect | Implication for Plant Health | Reference |
| Primary Metabolism | Alteration of carbohydrate, amino acid, and organic acid profiles. | Impaired growth, development, and energy production. | mdpi.comnih.gov |
| Oxidative Stress Response | Increased production of Reactive Oxygen Species (ROS) and by-products like malondialdehyde (MDA). | Cellular damage, reduced photosynthetic efficiency. | mdpi.com |
| Nutrient Cycling | Disruption of nitrogen metabolism and assimilation pathways. | Can lead to nutrient deficiencies and impact protein synthesis and overall growth. | mdpi.com |
| Phytohormone Balance | Potential changes in the balance of growth-regulating hormones like auxins. | Altered root morphology and overall plant architecture. | mdpi.com |
| Secondary Metabolism | Changes in the synthesis of defense-related compounds via pathways like the shikimate pathway. | Affects the plant's ability to respond to biotic and abiotic stresses. | plos.org |
Biological Activity and Pharmacological Implications As a Metabolite
Residual Antimicrobial Activity
While the parent compound, sulfamethazine (B1682506), is a broad-spectrum antibiotic, its N(4)-acetylated metabolite exhibits a starkly different activity profile.
N(4)-Acetylsulfamethazine is generally considered to have no significant antimicrobial activity. ymaws.com Although it has been identified as a persistent metabolite in aquatic systems and wastewater, its direct efficacy against bacterial pathogens is negligible. researchgate.net Studies simulating environmental conditions have shown that N(4)-Acetylsulfamethazine is highly stable and does not readily biodegrade, in contrast to other acetylated sulfonamide metabolites. researchgate.net This persistence, combined with a lack of antibacterial effect, means it does not contribute to therapeutic outcomes but can be a marker for environmental contamination with sulfamethazine.
| Compound | Antimicrobial Activity | Primary Mechanism |
|---|---|---|
| Sulfamethazine (Parent) | Active | Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) caymanchem.com |
| N(4)-Acetylsulfamethazine (Metabolite) | Inactive | Lacks ability to effectively inhibit DHPS ymaws.com |
The antimicrobial action of sulfonamides stems from their ability to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). patsnap.comnih.gov This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. patsnap.com Sulfonamides, including sulfamethazine, are structurally similar to the natural substrate of DHPS, para-aminobenzoic acid (PABA). patsnap.com
The key to this mimicry is the primary aromatic amine group (-NH2) at the N4 position. In N(4)-Acetylsulfamethazine, this amine group is acetylated, becoming an acetamido group (-NHCOCH3). This chemical modification has two major consequences that eliminate its pharmacological activity:
Loss of Structural Analogy: The bulky acetyl group alters the molecule's shape and electronic properties, preventing it from fitting into the PABA-binding site on the DHPS enzyme.
Inability to Compete: Without the ability to bind to the enzyme's active site, it cannot compete with PABA, and therefore cannot inhibit the folic acid synthesis pathway. ymaws.compatsnap.com
This modification is the fundamental reason for the metabolite's lack of antibacterial effect.
Immunological Considerations
While pharmacologically inert as an antibiotic, N(4)-Acetylsulfamethazine is not necessarily immunologically inert. As a metabolite, its presence can have implications for the host's immune system.
N(4)-Acetylsulfamethazine has been shown to be immunogenic, meaning it can be recognized by the immune system and elicit an antibody response. Studies developing immunoassays for sulfonamides have found that polyclonal antibodies raised against sulfamethazine often exhibit significant cross-reactivity with its N4-acetylated metabolite. researchgate.net This indicates that the immune system can recognize both the parent drug and the metabolite. The ability of a small molecule (hapten) like N(4)-Acetylsulfamethazine to become immunogenic typically requires it to bind to larger carrier proteins in the body. researchgate.net The high degree of recognition by anti-sulfamethazine antibodies suggests that N(4)-Acetylsulfamethazine retains key structural epitopes of the parent molecule, making it a target for a specific immune response. researchgate.net
| Antigen/Hapten | Immunogenic Potential | Recognition by Anti-Sulfamethazine Antibodies |
|---|---|---|
| Sulfamethazine | Yes (when protein-conjugated) researchgate.net | High (Primary Target) |
| N(4)-Acetylsulfamethazine | Yes researchgate.net | High Cross-Reactivity researchgate.net |
The risk of hypersensitivity reactions is a known concern for all sulfonamide drugs. cymitquimica.com These reactions can range from mild skin rashes to severe, life-threatening conditions. allergy.org.au Since N(4)-Acetylsulfamethazine is a major metabolite of sulfamethazine, its potential role in hypersensitivity must be considered.
The immunogenicity of N(4)-Acetylsulfamethazine is a key factor in assessing this risk. researchgate.net For a drug or its metabolite to cause an allergic reaction, it must be recognized by the immune system, typically by binding to proteins to form an immunogenic complex that stimulates an IgE-mediated or T-cell-mediated response. healthpei.ca Given that N(4)-Acetylsulfamethazine is readily recognized by antibodies raised against its parent compound, it possesses the necessary characteristics to act as a hapten and potentially trigger or contribute to a hypersensitivity reaction initiated by sulfamethazine. researchgate.net While specific clinical data quantifying the hypersensitivity risk of the metabolite alone is limited, its demonstrated immunogenicity suggests it is not immunologically inert and could be involved in the spectrum of adverse immune responses observed with sulfamethazine therapy.
Pharmacokinetic Properties as a Metabolite
N(4)-Acetylsulfamethazine is a primary metabolite of the antibiotic sulfamethazine. nih.govebi.ac.uklookchem.com The pharmacokinetic profile of this metabolite is significantly influenced by the acetylation process, which alters its absorption, distribution, metabolism, and excretion (ADME) properties compared to the parent drug.
Influence of Acetylation on Absorption, Distribution, Metabolism, and Excretion
Absorption and Distribution: Following oral administration, sulfamethazine is rapidly absorbed. pharmacompass.com Its metabolite, N(4)-Acetylsulfamethazine, is also detected in the plasma. Studies in calves and cows have shown that the plasma concentration-time curve of N(4)-Acetylsulfamethazine parallels that of the parent drug, sulfamethazine. avma.org A key difference between the parent drug and its acetylated metabolite lies in their binding to plasma proteins. Research in rabbit serum indicates that both sulfamethazine and N(4)-Acetylsulfamethazine exhibit concentration-dependent binding to proteins, with evidence of competitive binding between the two. nih.gov Notably, N(4)-Acetylsulfamethazine has a greater binding affinity for albumin than sulfamethazine. nih.gov This stronger binding can theoretically alter the in vivo binding of sulfamethazine. nih.gov In humans, N(4)-acetylation of another sulfonamide, sulfamethomidine, resulted in a high protein binding of 99%, a significant increase from the parent compound. nih.gov
Metabolism: Sulfamethazine is metabolized in the liver and other tissues, primarily through acetylation, but also via hydroxylation and glucuronide conjugation. ymaws.com The rate of acetylation can vary significantly between individuals and species, a phenomenon known as genetic polymorphism. nih.gov In humans, this leads to a trimodal distribution of "slow," "intermediate," and "rapid" acetylators. nih.gov Rapid acetylators metabolize sulfamethazine to N(4)-Acetylsulfamethazine more quickly and to a greater extent. nih.gov For instance, the average percentage of an absorbed dose excreted as N(4)-Acetylsulfamethazine in a 72-hour period was 93.7% for rapid acetylators, compared to 65.6% for slow acetylators. nih.gov Interestingly, intravenous administration of N(4)-Acetylsulfamethazine to a calf resulted in deacetylation back to sulfamethazine, which was then subsequently metabolized through hydroxylation. avma.org
Excretion: The kidneys are the primary route of excretion for sulfamethazine and its metabolites. msdvetmanual.com Acetylation generally facilitates the elimination of the drug. The renal clearance of N(4)-acetylated metabolites is often higher than that of the parent sulfonamide. For example, the renal clearance of N(4)-acetylsulfamethomidine is approximately 20 times higher than that of sulfamethomidine itself. nih.gov In calves and cows, N(4)-Acetylsulfamethazine is predominantly excreted by tubular secretion. avma.org However, at high dosages of the parent drug, the clearance of N(4)-Acetylsulfamethazine can be diminished. avma.org
Elimination Rates and Half-Life Comparisons
The rate of elimination of sulfamethazine is closely tied to its metabolism into N(4)-Acetylsulfamethazine. The acetylation phenotype of an individual significantly impacts the half-life of the parent drug.
Half-Life: In humans, fast acetylators exhibit a biphasic plasma concentration-time curve for sulfamethazine with half-lives of 1.7 and 5.4 hours. nih.gov In contrast, slow acetylators show a monophasic curve with a longer half-life of 7.6 hours. nih.gov While specific half-life data for N(4)-Acetylsulfamethazine across different species is not consistently reported, studies on similar acetylated sulfonamide metabolites provide insights. For instance, the metabolite N4-acetylsulfa-2-monomethoxine has a monophasic elimination half-life of 30.0 +/- 5.7 hours in humans, which is longer than the parent drug's biphasic half-life (5.2 +/- 1.6 h and 13.2 +/- 3.4 h). researchgate.net In contrast, in pigs, sulfamethazine and its metabolites, including N(4)-Acetylsulfamethazine, generally have a shorter half-life of 10 to 20 hours compared to the desaminosulfamethazine (B1198343) metabolite. ymaws.com
Role in Parent Drug Elimination
N(4)-Acetylation is a critical pathway for the elimination of sulfamethazine. The conversion to N(4)-Acetylsulfamethazine is a key determinant of the parent drug's clearance from the body.
Interaction with Biological Macromolecules and Cellular Processes
The interaction of N(4)-Acetylsulfamethazine with biological macromolecules, primarily proteins, is a key aspect of its pharmacokinetic profile.
Protein Binding: As previously mentioned, N(4)-Acetylsulfamethazine binds to serum proteins, particularly albumin. nih.gov Studies have shown that its affinity for these proteins is greater than that of its parent compound, sulfamethazine. nih.gov This competitive binding can influence the free fraction of sulfamethazine in the plasma, potentially affecting its distribution and pharmacological activity. nih.gov The process of N4-acetylation can significantly increase protein binding, as seen with sulfamethomidine where binding increased from 67.2% to 88% after acetylation. researchgate.net
Bioavailability of N(4)-Acetylsulfamethazine in Various Biological Systems
The bioavailability of N(4)-Acetylsulfamethazine itself is not typically studied in the same way as a parent drug, as it is formed within the body. However, its presence and concentration in various biological systems are indicative of the metabolism of sulfamethazine.
Presence in Tissues: Following administration of sulfamethazine to pigs, N(4)-Acetylsulfamethazine has been detected in various tissues, including the kidney, liver, and muscle. researchgate.net This indicates that the metabolite is distributed throughout the body after its formation.
Influence of Deacetylation: The bioavailability of orally administered N-acetylated compounds can be influenced by deacetylation in the gastrointestinal tract. For example, N-acetylcysteine is rapidly deacetylated to cysteine by intestinal epithelial cells, which may explain its low apparent bioavailability. nih.gov While direct evidence for N(4)-Acetylsulfamethazine is not provided, the observation that it can be deacetylated back to sulfamethazine in calves suggests that its concentration in the systemic circulation is a net result of formation and potential back-conversion. avma.org
Environmental Presence: N(4)-Acetylsulfamethazine has been detected in wastewater treatment plant effluents, indicating its persistence after excretion and its presence in environmental systems. researchgate.net
Data Tables
Table 1: Comparison of Protein Binding Parameters for Sulfamethazine (SMZ) and N(4)-Acetylsulfamethazine (AcSMZ) in Rabbit Serum nih.gov
| Parameter | Sulfamethazine (SMZ) | N(4)-Acetylsulfamethazine (AcSMZ) |
| Specific Binding Protein Concentration (Pt) [mM] | 0.562 (0.041) | 0.605 (0.024) |
| Dissociation Constant (Kd) [mM] | 0.078 (0.006) | 0.031 (0.002) |
| Nonspecific Binding (Nsp) | 0.205 (0.054) | 0.229 (0.043) |
| Binding Affinity | Lower | Greater |
| Data presented as mean (SD). A lower dissociation constant (Kd) indicates a higher binding affinity. |
Table 2: Acetylation Phenotype and Pharmacokinetic Parameters of Sulfamethazine in Humans nih.gov
| Parameter | Slow Acetylators | Intermediate Acetylators | Rapid Acetylators |
| Acetylation Clearance Rate (mL/min per kg bw) | 0.15 | 0.75 | 1.34 |
| % of Dose Excreted as Acetylsulfamethazine (72h urine) | 65.6 | 87.7 | 93.7 |
| Plasma Half-Life of Sulfamethazine (hours) | 7.6 (monophasic) | - | 1.7 and 5.4 (biphasic) |
Future Research Directions and Research Gaps
Advanced Analytical Method Development for Trace Level Detection
The detection of N(4)-Acetylsulfamethazine and its parent compound in complex environmental matrices like water, soil, and manure is fundamental to understanding its prevalence and fate. While current methods exist, there is a continuous need for more sensitive, rapid, and efficient analytical techniques.
Recent studies have demonstrated the use of Solid Phase Immunoextraction (SPIE) coupled with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for detecting trace levels of N(4)-Acetylsulfamethazine. acs.org This method proved effective for recovering the compound from spiked water at concentrations of 0.1 ppb and from soil and composted manure suspensions at 1 ppb. acs.org The entire process, from sample enrichment to spectral acquisition, is relatively rapid. acs.org Another effective technique developed for municipal wastewater analysis is Solid Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS). researchgate.netnih.gov This method has achieved low limits of quantification (LOQ < 0.78 ng/L) with high linearity and precision. researchgate.netnih.gov
Future research should focus on refining these methods to further lower detection limits and improve their applicability to a wider range of environmental samples. Developing portable and field-deployable analytical tools would also represent a significant advancement, allowing for real-time monitoring and rapid assessment of contamination hotspots.
Table 1: Performance of a Trace Determination Method for N(4)-Acetylsulfamethazine in Wastewater
| Parameter | Performance Metric |
|---|---|
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | < 0.78 ng/L |
| Recovery | 77.7% - 148.1% |
| Precision (RSD) | < 9.6% |
Data sourced from a study on the trace determination of sulfonamides and their acetylated metabolites in municipal wastewaters. nih.gov
Comprehensive Ecotoxicological Studies and Risk Refinement
A significant gap exists in the ecotoxicological data for N(4)-Acetylsulfamethazine. While it is often considered less toxic than its parent compound, sulfamethazine (B1682506), a thorough assessment of its potential environmental risk is lacking. researchgate.net Although some studies have calculated hazard quotients and concluded that the studied sulfonamides did not pose an environmental risk, there is a recognized scarcity of ecotoxicity data for their metabolites. researchgate.netnih.gov
Elucidation of Novel Biodegradation Pathways and Specific Microbial Degraders
Understanding the biodegradation of N(4)-Acetylsulfamethazine is crucial for predicting its persistence in the environment. Studies have shown that it is notably resistant to aerobic biodegradation. In a simulation using aerated fixed-bed bioreactors with effluent wastewater, no significant degradation of N(4)-Acetylsulfamethazine was observed over a 90-day period. researchgate.netnih.gov This contrasts sharply with other sulfonamide metabolites like N(4)-acetylsulfapyridine, which degraded completely under the same conditions. researchgate.netnih.gov
This persistence is also observed in municipal wastewater treatment plants (WWTPs), where the removal of N(4)-Acetylsulfamethazine is poor. researchgate.netnih.gov This poor removal may be partly due to the re-transformation of the parent compound, sulfamethazine, back into its acetylated form during the treatment process. researchgate.netnih.gov
Future research should aim to identify specific microbial species or consortia capable of degrading N(4)-Acetylsulfamethazine. Investigating the metabolic pathways involved in its breakdown is essential. mdpi.comunesp.br This could involve exploring both aerobic and anaerobic conditions and identifying the key enzymes responsible for initiating degradation. unesp.br Such knowledge is fundamental for developing bioremediation strategies.
Long-Term Environmental Fate Modeling and Predictive Studies
The long-term fate of N(4)-Acetylsulfamethazine in the environment is influenced by a combination of biotic and abiotic processes. Besides its resistance to biodegradation, photodegradation is another important transformation pathway. Under simulated sunlight, N(4)-Acetylsulfamethazine can be degraded through processes that involve the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO2). nih.govresearchgate.net
Predictive environmental fate models are needed to integrate these complex factors. unipd.it These models should account for the compound's physicochemical properties, its persistence against biodegradation, its photodegradation kinetics, and the potential for re-transformation from sulfamethazine. chemicalwatch.com Developing robust models will allow for better prediction of environmental concentrations, persistence, and transport across different environmental compartments like water, soil, and sediment.
In-depth Assessment of Subtler Biological Effects and Metabolite Interactions
Current toxicological knowledge on N(4)-Acetylsulfamethazine is limited. It is primarily known as a major metabolite of sulfamethazine and is used in toxicology studies to understand the broader effects of the parent drug. lookchem.comnih.gov However, the subtle, long-term biological effects of N(4)-Acetylsulfamethazine itself, particularly at low environmental concentrations, are not well understood.
There is a need for in-depth research into how N(4)-Acetylsulfamethazine might interact with biological systems. This includes investigating its potential to induce sublethal effects, disrupt endocrine functions, or contribute to the development of antimicrobial resistance, a significant threat associated with antibiotics and their metabolites in the environment. researchgate.net Furthermore, the interactions between N(4)-Acetylsulfamethazine, its parent compound, and other co-existing pollutants should be a key focus, as synergistic effects could lead to unexpected ecological consequences. The impact of its degradation products should also be evaluated, as some may be more toxic than the initial compound. mdpi.com
Development of Remediation Strategies for Environmental Contamination
Given the persistence of N(4)-Acetylsulfamethazine in wastewater treatment and the environment, developing effective remediation strategies is a critical future goal. Currently, there are no remediation techniques specifically designed for this compound. General strategies for contaminated sites include source removal, in-situ treatments, and the use of barriers. ruddlesden.co.uk
Future research should explore and adapt various remediation technologies for N(4)-Acetylsulfamethazine. Promising areas include:
Bioremediation: This involves using microorganisms to degrade pollutants. numberanalytics.com Research could focus on bioaugmentation, which is the addition of specific, highly efficient microbial degraders to contaminated sites, and biostimulation, which involves adding nutrients to stimulate the activity of indigenous microorganisms. mdpi.comscielo.br
Phytoremediation: This strategy uses plants to absorb and break down contaminants. nichols.ca Identifying plant species that can effectively take up and metabolize N(4)-Acetylsulfamethazine could offer a green and cost-effective remediation solution. ugent.be
Advanced Oxidation Processes (AOPs): These chemical treatment processes can effectively degrade persistent organic pollutants and could be optimized for N(4)-Acetylsulfamethazine removal from water.
Validation of these strategies, from laboratory-scale experiments to field trials, will be essential to confirm their effectiveness and feasibility for large-scale environmental cleanup.
Q & A
Q. How can researchers confirm the identity of N(4)-Acetylsulfamethazole in a sample?
Methodological Answer:
- Use spectroscopic techniques (e.g., NMR, IR, or mass spectrometry) to verify structural features such as the acetyl group (C=O stretch at ~1680 cm⁻¹ in IR) and the sulfonamide moiety.
- Cross-reference the molecular formula (C₁₄H₁₆N₄O₃S, MW 320.37) and CAS number (100-90-3) with authoritative databases or published syntheses .
- Validate purity via HPLC with retention time matching literature standards.
Q. What safety protocols are critical for handling N(4)-Acetylsulfamethazine in laboratory settings?
Methodological Answer:
- Use PPE (gloves, lab coat, goggles) and handle the compound in a fume hood to avoid inhalation or skin contact.
- Store in a cool, dry environment (2–8°C) to prevent degradation.
- Follow SARA 302/313 compliance guidelines, as the compound’s components do not exceed regulatory thresholds but require documented handling procedures .
Q. How should researchers design initial experiments to characterize the solubility of N(4)-Acetylsulfamethazine?
Methodological Answer:
- Perform solubility tests in polar (e.g., water, methanol) and non-polar solvents (e.g., hexane) under controlled temperatures (20–37°C).
- Quantify solubility via UV-Vis spectroscopy at λmax ≈ 265 nm (typical for sulfonamides).
- Compare results with structurally similar sulfonamides to identify trends in solubility behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic excretion data for N(4)-Acetylsulfamethazine across acetylator phenotypes?
Methodological Answer:
- Conduct in vitro metabolism assays using liver microsomes from rapid, intermediate, and slow acetylators (genotyped via NAT2 polymorphisms).
- Measure acetylation clearance rates (mL/min/kg) and urinary excretion percentages over 72 hours. For example:
| Acetylator Phenotype | Clearance Rate (mL/min/kg) | % Excreted (72h) |
|---|---|---|
| Rapid | 1.34 | 93.7 |
| Intermediate | 0.75 | 87.7 |
| Slow | 0.15 | 65.6 |
Q. What experimental strategies optimize the synthesis of N(4)-Acetylsulfamethazine for high yield and purity?
Methodological Answer:
- Adapt the sulfonamide acetylation method from Hearne & P ():
- React sulfamethazine with acetic anhydride in anhydrous pyridine at 60°C for 4 hours.
- Purify via recrystallization (ethanol/water) and validate using elemental analysis (e.g., C: 46.87%, H: 4.72%, N: 10.93%) .
- Optimize reaction conditions (temperature, stoichiometry) via Design of Experiments (DoE) to minimize byproducts.
Q. How should researchers address conflicting data in stability studies of N(4)-Acetylsulfamethazine under varying pH conditions?
Methodological Answer:
Q. What methodologies validate the reproducibility of N(4)-Acetylsulfamethazine’s pharmacokinetic parameters in preclinical models?
Methodological Answer:
- Administer the compound to animal models (e.g., rats) intravenously and orally.
- Collect plasma samples at timed intervals and quantify via LC-MS/MS.
- Calculate pharmacokinetic parameters (Cmax, AUC, t₁/₂) and compare inter-study variability using coefficient of variation (CV < 15% indicates reproducibility) .
Guidance for Data Presentation and Academic Writing
Q. How should researchers present raw and processed data for N(4)-Acetylsulfamethazine studies in academic papers?
Methodological Answer:
- Include raw data (e.g., chromatograms, spectra) in appendices, with processed data (means ± SD, statistical tests) in the main text.
- Use tables to summarize critical findings (e.g., metabolic rates, solubility values) and figures for trends (e.g., degradation kinetics).
- Reference prior studies (e.g., acetylation phenotypes ) to contextualize results and highlight novel contributions .
Q. What strategies ensure rigorous analysis of methodological uncertainties in N(4)-Acetylsulfamethazole research?
Methodological Answer:
- Quantify instrument error (e.g., HPLC precision via %RSD of repeated injections).
- Conduct sensitivity analyses to assess the impact of variables (e.g., temperature fluctuations on reaction yield).
- Discuss limitations (e.g., in vitro-to-in vivo extrapolation challenges) and propose mitigation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
